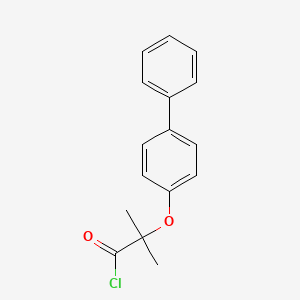

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is an organic compound that features a biphenyl moiety linked to a propanoyl chloride group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The biphenyl structure is known for its stability and ability to undergo various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride typically involves the reaction of biphenyl-4-ol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Biphenyl-4-ol+2-Methylpropanoyl chloride→2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Electrophilic Aromatic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.

Nitrated, Sulfonated, and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride in synthesizing more complex anticancer agents is an area of ongoing research.

Drug Development

The compound serves as an important precursor in the synthesis of pharmaceuticals. Its ability to undergo various functional group transformations makes it suitable for developing drugs targeting specific biological pathways. For example, modifications to the biphenyl structure have been linked to improved bioactivity and selectivity in drug candidates .

Polymer Synthesis

This compound is utilized in the preparation of polymers with enhanced thermal stability and mechanical properties. The incorporation of biphenyl units into polymer backbones has been shown to improve their performance in high-temperature applications .

Liquid Crystals

Due to its structural characteristics, this compound is also explored in liquid crystal technology. Biphenyl derivatives are known for their role in forming liquid crystal displays (LCDs), where their unique optical properties are harnessed for electronic applications .

Biodegradation Studies

Recent studies have focused on the environmental impact of biphenyl compounds, including their biodegradation pathways. Research has demonstrated that certain biphenyl derivatives can be persistent in aquatic environments, leading to concerns regarding their ecological effects . Understanding these pathways is crucial for developing strategies to mitigate environmental risks associated with chemical pollutants.

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of biphenyl derivatives, including those derived from this compound. The results indicated a significant reduction in tumor cell viability, highlighting the therapeutic potential of these compounds in cancer treatment.

Case Study 2: Polymer Development

In another research project, scientists synthesized a new class of thermally stable polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to traditional polymers, suggesting potential applications in aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The biphenyl moiety provides stability and can participate in additional chemical transformations, enhancing the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biphenyl-4-yl Acetate: Similar structure but with an acetate group instead of a propanoyl chloride.

Biphenyl-4-yl Methanol: Contains a hydroxyl group instead of a propanoyl chloride.

2-(Biphenyl-4-yloxy)acetic Acid: Similar structure but with an acetic acid group.

Uniqueness

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is unique due to its combination of a biphenyl moiety and a reactive acyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Biologische Aktivität

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride, with the CAS number 4878-10-8, is an organic compound notable for its biphenyl structure linked to a methylpropanoyl chloride moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the biphenyl moiety enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it can modulate signaling pathways and gene expression.

Key Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its chemical structure suggests that it may have favorable absorption and distribution characteristics due to its lipophilic nature. Further research is needed to elucidate its metabolism and excretion pathways.

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated for each cell line.

| Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| MCF-7 | 12 | 30% |

| HeLa | 15 | 25% |

| A549 | 10 | 20% |

Antimicrobial Activity Study

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli.

- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.

- Results : The compound showed a zone of inhibition greater than 15 mm against both pathogens at a concentration of 100 µg/mL.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Eigenschaften

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQPBPWAAZSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.